Phenol, 4-[(triphenylmethyl)thio]-
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Overview
Description
Phenol, 4-[(triphenylmethyl)thio]- is an organic compound with the molecular formula C25H20OS and a molecular weight of 368.49 g/mol It is characterized by the presence of a phenol group substituted with a triphenylmethylthio group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(triphenylmethyl)thio]- typically involves the reaction of 4-mercaptophenol with triphenylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for Phenol, 4-[(triphenylmethyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(triphenylmethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding thiophenols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of thiophenols.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-[(triphenylmethyl)thio]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-[(triphenylmethyl)thio]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the triphenylmethylthio group can interact with hydrophobic regions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-methylthio-: Similar structure but with a methylthio group instead of a triphenylmethylthio group.
Phenol, 4-ethylthio-: Contains an ethylthio group instead of a triphenylmethylthio group.
Uniqueness
Phenol, 4-[(triphenylmethyl)thio]- is unique due to the presence of the bulky triphenylmethylthio group, which imparts distinct steric and electronic properties.
Properties
CAS No. |
197588-01-5 |
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Molecular Formula |
C25H20OS |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-tritylsulfanylphenol |
InChI |
InChI=1S/C25H20OS/c26-23-16-18-24(19-17-23)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,26H |
InChI Key |
HFYKRTCLQRSNOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)O |
Origin of Product |
United States |
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